2,3-Dichlorofluorobenzene
Overview
Description
2,3-Dichlorofluorobenzene is an organic compound with the chemical formula C6H3Cl2F. It is a colorless liquid characterized by its chlorine and fluorine functional groups. This compound is known for its applications in various industries, particularly as an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Dichlorofluorobenzene involves the reaction of 3,4-dichloronitrobenzene with potassium fluoride. The intermediate product is then reacted with chlorine to form dichlorofluorobenzene . Another method involves the use of mixed acid (fuming nitric acid and concentrated sulfuric acid) to nitrate this compound, forming a nitration mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and enrichment through melt crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorofluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride, chlorine, and mixed acids (fuming nitric acid and concentrated sulfuric acid). Reaction conditions often involve controlled temperatures and specific reaction times to achieve the desired products .
Major Products Formed
Major products formed from reactions involving this compound include various substituted benzene derivatives, such as 2,3-dichloro-4-fluoronitrobenzene .
Scientific Research Applications
2,3-Dichlorofluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,3-Dichlorofluorobenzene involves its interaction with molecular targets and pathways within chemical reactions. The chlorine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorofluorobenzene
- 2,6-Dichlorofluorobenzene
- o-Chlorofluorobenzene
Uniqueness
2,3-Dichlorofluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain chemical synthesis processes .
Properties
IUPAC Name |
1,2-dichloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCSDPOOVOVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067986 | |
Record name | 2,3-Dichlorofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-50-0 | |
Record name | 1,2-Dichloro-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichlorofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2-dichloro-3-fluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 2,3-dichlorofluorobenzene and sodium methoxide?
A1: This reaction, described in the paper "Study on Novel Synthesis of 2,3-Dichloroanisole" [], is significant because it provides a novel and efficient method for synthesizing 2,3-dichloroanisole. 2,3-Dichloroanisole is a key intermediate in the production of ethacrynic acid, a loop diuretic used to treat edema. The reaction boasts a high yield (98.4%) under mild conditions (60°C, 12 hours), making it a potentially valuable process for industrial applications.
Q2: How does the selective reduction of chlorine in 2,6-dichlorofluorobenzene work, as mentioned in the first paper?
A2: The paper "Preparation of orthochlorobenzene" [] describes a method for selectively replacing one chlorine atom in a mixture of 2,6-dichlorofluorobenzene and this compound with hydrogen. This selective reduction is achieved by reacting the mixture with hydrogen gas in the presence of a palladium catalyst at a controlled temperature (50-60°C). This method highlights the importance of catalyst selection and reaction conditions in achieving desired product selectivity when dealing with halogenated aromatic compounds.
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